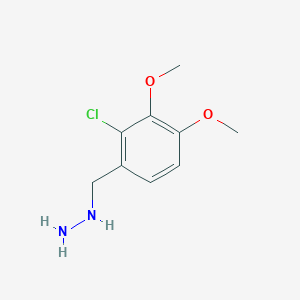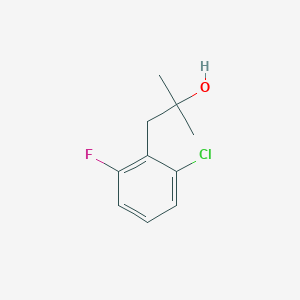![molecular formula C23H26N6O2S B13591562 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide](/img/structure/B13591562.png)
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide is a complex organic compound that features a combination of functional groups, including a tetrazole ring, a benzamide moiety, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the benzamide group, and the incorporation of the sulfanyl group. Common reagents used in these reactions include cyclohexylmethylamine, benzoyl chloride, and sulfur-containing compounds. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide
- 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Uniqueness
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H26N6O2S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H26N6O2S/c30-21(24-14-16-6-2-1-3-7-16)15-32-20-9-5-4-8-19(20)23(31)25-18-12-10-17(11-13-18)22-26-28-29-27-22/h4-5,8-13,16H,1-3,6-7,14-15H2,(H,24,30)(H,25,31)(H,26,27,28,29) |
InChI-Schlüssel |
WMUZTZQFUQYFFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC(=O)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


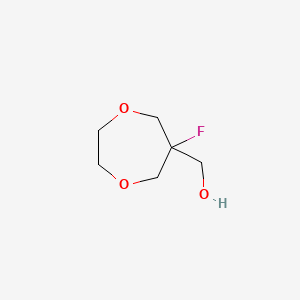
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
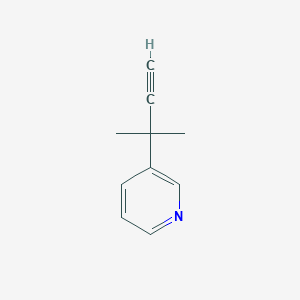



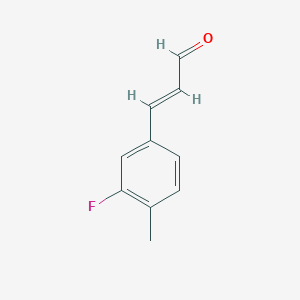
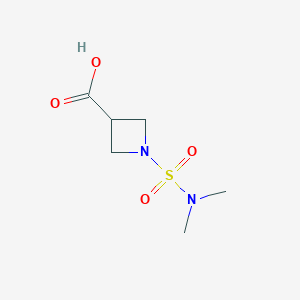
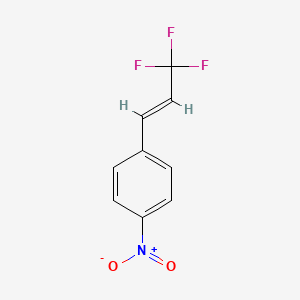

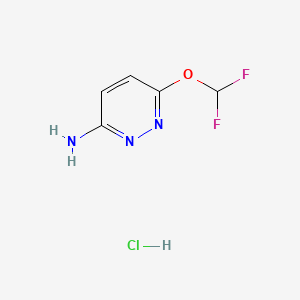
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
